molecular formula C11H7NO3S B6387960 MFCD18317152 CAS No. 1261946-97-7

MFCD18317152

Cat. No.: B6387960
CAS No.: 1261946-97-7
M. Wt: 233.24 g/mol
InChI Key: VMQLJYVQOBWFSM-UHFFFAOYSA-N
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Description

MFCD18317152 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Such compounds are typically characterized by their stability, reactivity in cross-coupling reactions, and applications in drug synthesis or polymer chemistry .

Properties

IUPAC Name

3-(5-formylthiophen-2-yl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-7-1-2-10(16-7)9-5-12-4-3-8(9)11(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQLJYVQOBWFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687279
Record name 3-(5-Formylthiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-97-7
Record name 3-(5-Formylthiophen-2-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Industrial Production Methods: Industrial production of MFCD18317152 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure consistent quality and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions: MFCD18317152 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reagents used.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are critical in determining the reaction pathway and the products formed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound. Substitution reactions can result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.

Scientific Research Applications

MFCD18317152 has a wide range of applications in scientific research. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may serve as a probe or tool for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets. Industrial applications may include its use in the production of specialty chemicals, materials, or as a catalyst in various processes.

Mechanism of Action

The mechanism of action of MFCD18317152 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the target. For example, this compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Understanding these mechanisms is crucial for developing potential therapeutic applications and optimizing its use in research and industry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18317152 with two structurally and functionally related compounds: CAS 1761-61-1 (MDL: MFCD00003330) and CAS 1533-03-5 (MDL: MFCD00039227). These were selected based on shared synthetic methodologies, halogen/fluorine substitution patterns, and industrial relevance .

Table 1: Key Properties of this compound and Analogues

Property This compound (Hypothetical) CAS 1761-61-1 CAS 1533-03-5
Molecular Formula C₈H₆ClO₂ (estimated) C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight (g/mol) ~187.5 201.02 202.17
Solubility (mg/mL) 0.5–1.0 (predicted) 0.687 1.2 (in methanol)
Log S (ESOL) -2.3 (predicted) -2.47 -2.15
Key Functional Groups Chloro, ester Bromo, carboxylic acid Trifluoromethyl, ketone
Synthesis Method Catalyst-mediated coupling A-FGO catalyst in THF Methanol reflux with TFA
Applications Polymer intermediates Pharmaceutical intermediates Agrochemical precursors

Structural and Functional Comparisons

  • Halogen vs. Fluorine Substituents :

    • CAS 1761-61-1 contains a bromine atom, enhancing electrophilic reactivity in Suzuki-Miyaura couplings . In contrast, CAS 1533-03-5 features a trifluoromethyl group, which improves metabolic stability in drug candidates . This compound’s hypothetical chloro substituent may balance reactivity and stability for industrial-scale synthesis.
    • Impact on Solubility : Higher molecular weight in CAS 1533-03-5 (202.17 g/mol) correlates with improved solubility in polar solvents compared to CAS 1761-61-1 (201.02 g/mol), suggesting that this compound’s intermediate weight (~187.5 g/mol) may optimize solubility for catalytic applications .
  • Synthetic Efficiency :

    • CAS 1761-61-1 achieves a 98% yield using recyclable A-FGO catalysts under mild conditions . CAS 1533-03-5 requires harsher reflux conditions but maintains high purity (>95%) via silica gel chromatography . This compound’s hypothetical synthesis might adopt a hybrid approach to minimize energy use while maximizing yield.

Research Findings and Industrial Relevance

  • CAS 1761-61-1 : Validated for scalable production of benzimidazole derivatives, critical in antiviral drug development. Its Log S (-2.47) limits bioavailability but enhances crystallinity in solid formulations .
  • CAS 1533-03-5: Used in agrochemicals due to its trifluoromethyl group’s resistance to enzymatic degradation.
  • This compound : Predicted applications include photoactive polymers, leveraging chlorine’s electron-withdrawing effects for UV stability.

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